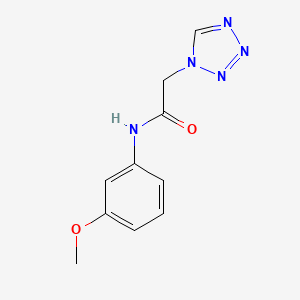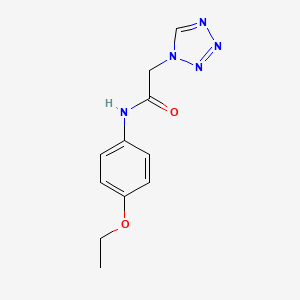
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide
Vue d'ensemble
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide, commonly known as MTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and is known to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
MTA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, MTA has been found to be effective in inhibiting the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.
Mécanisme D'action
The exact mechanism of action of MTA is not fully understood. However, it is believed to exert its anti-tumor effects by inhibiting the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. By inhibiting HDACs, MTA is thought to induce cell cycle arrest and apoptosis in cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, MTA has been shown to exhibit a wide range of other biochemical and physiological effects. It has been found to possess potent anti-inflammatory activity, as well as neuroprotective and cardioprotective effects. Additionally, MTA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MTA for lab experiments is its high potency and selectivity against cancer cells. This makes it an attractive candidate for further development as a potential anti-cancer agent. However, one of the limitations of MTA is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research and development of MTA. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of MTA and to identify potential biomarkers for predicting its efficacy in cancer patients. Finally, there is a need for clinical trials to evaluate the safety and efficacy of MTA in humans.
Propriétés
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S/c1-19-7-2-3-8-9(4-7)20-11(13-8)14-10(18)5-17-6-12-15-16-17/h2-4,6H,5H2,1H3,(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPNLFIJNPPXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B4329935.png)
![2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B4329941.png)
![N-{4-[1-(4-fluorobenzyl)-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide](/img/structure/B4329948.png)
![ethyl 6-{[(3-fluorobenzoyl)(pyridin-3-ylmethyl)amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329960.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-({[(4-chlorophenyl)acetyl][2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329976.png)
![5-bromo-3-[(5-nitro-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-indole](/img/structure/B4329987.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4329995.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4330003.png)



![2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4330025.png)